

Application Note: High-Sensitivity Enzymatic Determination of Urinary FIGLU

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Compound of Interest

Compound Name: *n*-Formimidoyl-glutamic acid

CAS No.: 816-90-0

Cat. No.: B1673545

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Abstract & Introduction

N-Formimidoyl-glutamic acid (FIGLU) is a critical intermediate in the catabolism of L-Histidine.[1][2] Under normal physiological conditions, the enzyme formiminotransferase cyclodeaminase (FTCD) transfers the formimino group from FIGLU to tetrahydrofolate (THF), producing glutamate and 5-formimino-THF.

In states of Folate (Vitamin B9) deficiency—specifically a lack of available THF—this reaction is stalled, leading to the accumulation of FIGLU.[3] Consequently, FIGLU excretion, particularly following a histidine load, is a functional biomarker for intracellular folate status, often detecting deficiency before serum folate levels drop or hematological changes occur (The "Folate Trap" mechanism).

This application note details a robust, enzymatic spectrophotometric protocol for quantifying FIGLU in urine.[4][5] Unlike non-specific colorimetric methods, this protocol relies on the specific enzymatic conversion of FIGLU to 5,10-methenyltetrahydrofolate, which exhibits a distinct UV absorption maximum at 350–365 nm in acidic conditions.

Scientific Principle & Mechanism[3][6]

The assay leverages the specificity of the liver enzyme FTCD (Formiminotransferase Cyclodeaminase). The reaction proceeds in two biological steps followed by a chemical stop step that generates the chromophore.

- Transfer: FIGLU + Tetrahydrofolate (THF)

Glutamate + 5-Formimino-THF

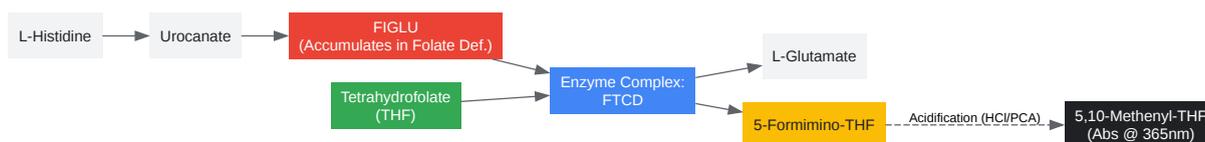
- Cyclization: 5-Formimino-THF

5,10-Methenyl-THF + NH

- Acidification (Detection): Under acidic conditions (pH < 2.0), 5,10-Methenyl-THF is stable and absorbs strongly at 350–365 nm (

).

Biological Pathway Diagram



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Figure 1: The metabolic pathway of Histidine catabolism showing the critical enzymatic conversion of FIGLU dependent on Folate (THF).

Pre-Analytical Considerations

Sample Collection & Stability

- Matrix: Urine is the primary matrix. Serum FIGLU is generally too low for direct detection without pre-concentration.
- Acidification (Critical): FIGLU is unstable at alkaline pH. Urine must be collected into bottles containing acid (e.g., 1-2 mL of conc. HCl per 24h collection) to maintain pH < 3.0.
- Storage: Samples are stable at -20°C for 3 months if acidified.

- Histidine Loading (Optional but Recommended): For maximum sensitivity in clinical research, subjects typically ingest 15g of L-Histidine HCl; urine is collected for 8 hours post-ingestion.

Reagent Preparation

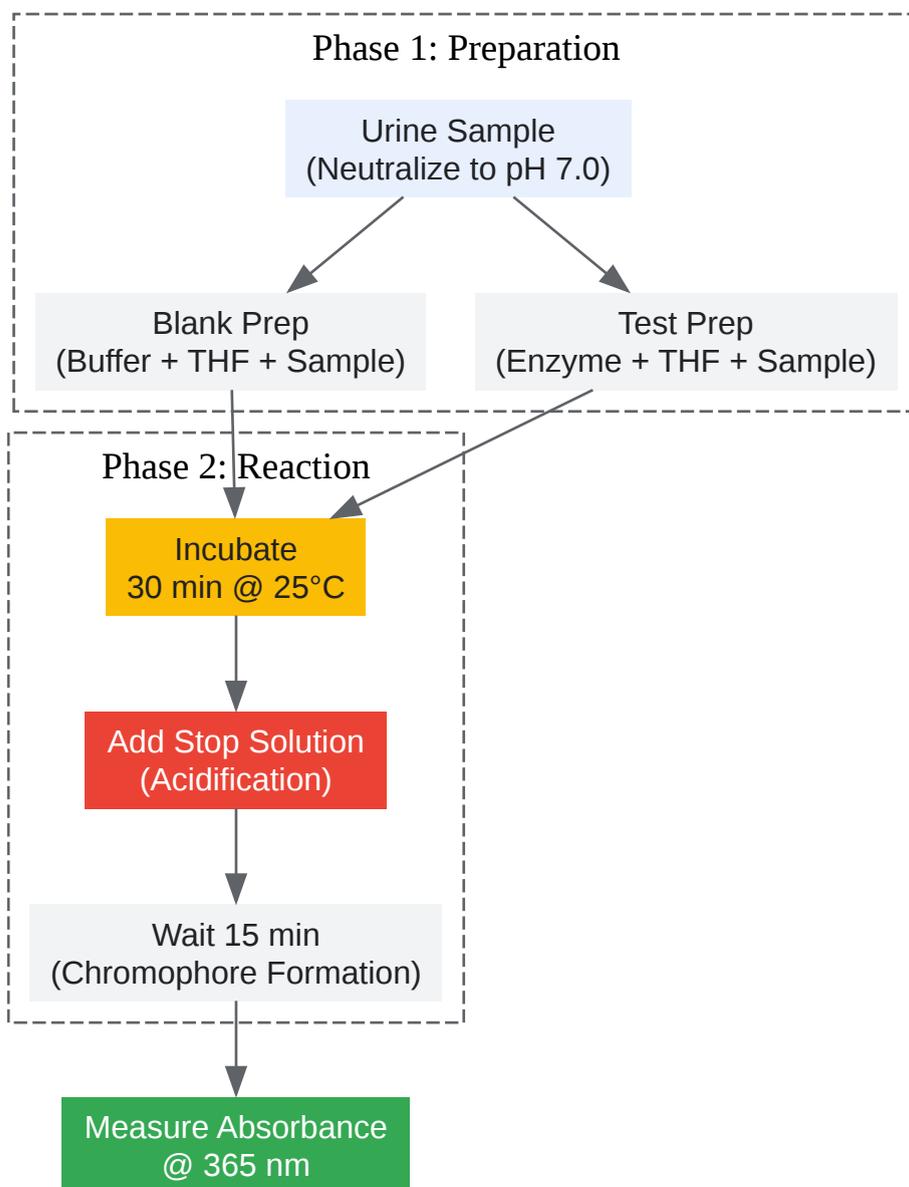
- THF Solution: Tetrahydrofolate is extremely sensitive to oxidation. Dissolve in varying concentrations of mercaptoethanol or ascorbate as a stabilizer and store under nitrogen/argon. Prepare fresh.
- Enzyme Reagent (FTCD): Porcine liver concentrate is the standard source. Store lyophilized powder at -20°C.

Experimental Protocol

Materials Required^{[2][3][4][6][7][9][10][11][12][13]}

- UV-transparent microplate (96-well) or Quartz cuvettes.
- Spectrophotometer capable of reading at 350 nm or 365 nm.
- Reagent A: 0.1 M Potassium Phosphate Buffer, pH 7.2.
- Reagent B: THF Solution (10 mM in reductant buffer).
- Reagent C: FTCD Enzyme Solution.
- Stop Solution: 10% Perchloric Acid (PCA) or 2N HCl.

Workflow Diagram



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Figure 2: Step-by-step assay workflow ensuring correction for background urine absorbance via blank subtraction.

Step-by-Step Procedure

- Sample Neutralization: Take 1.0 mL of acidified urine and adjust pH to approx. 7.0 using KOH. Filter if turbid.
- Plate Setup:

- Test Well: 20 μ L Sample + 100 μ L Buffer + 50 μ L THF + 20 μ L Enzyme.
- Sample Blank: 20 μ L Sample + 120 μ L Buffer + 50 μ L THF (No Enzyme).
- Reagent Blank: 120 μ L Buffer + 50 μ L THF + 20 μ L Enzyme (No Sample).
- Incubation: Seal plate and incubate at 25°C (room temp) for 30 minutes in the dark (protect THF).
- Termination: Add 50 μ L of Stop Solution (Acid) to all wells.
 - Note: The acid converts the enzymatic product 5-formimino-THF into 5,10-methenyl-THF.
- Development: Allow to stand for 15–30 minutes at room temperature.
- Measurement: Read Absorbance (OD) at 365 nm.

Data Analysis & Interpretation

Calculation

Calculate the

for each sample:

Concentration is determined using the Beer-Lambert Law or a Standard Curve (FIGLU standards 0–100 μ M).

- (Extinction Coeff. of 5,10-methenyl-THF at 365nm)

24.9 mM

cm

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- = Pathlength (approx. 0.6 cm for 200 μ L in standard 96-well plate, but specific to plate type).

Reference Ranges (Human Urine)

Condition	FIGLU Excretion ($\mu\text{mol}/24\text{h}$)	Interpretation
Normal (No Load)	< 35 $\mu\text{mol}/24\text{h}$	Normal Baseline
Normal (Post-Histidine)	< 200 $\mu\text{mol}/24\text{h}$	Normal Tolerance
Folate Deficiency	> 500 $\mu\text{mol}/24\text{h}$	Positive "Folate Trap"
B12 Deficiency	Elevated (Moderate)	Secondary Folate Trap

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Accuracy, every run must include internal quality controls.

Spike-and-Recovery (Matrix Effect Check)

Urine contains UV-absorbing compounds (urochrome, uric acid).

- Protocol: Spike a known amount of FIGLU standard (e.g., 50 μM) into a duplicate urine sample.
- Validation: Recovery should be 85–115%. If <80%, the urine matrix is inhibiting the enzyme. Dilute sample 1:5 and re-run.

THF Integrity Check

THF oxidizes rapidly to Dihydrofolate (DHF), which does not function as a cofactor.

- Visual Check: The THF reagent should be clear/colorless. A yellow/orange tint indicates oxidation.
- Functional Check: Run a "Positive Control" (known FIGLU standard). If OD is < 0.1, the THF is likely degraded.

Specificity Control

High levels of Glutamate in urine do not interfere with this UV method (unlike colorimetric glutamate-dehydrogenase methods) because the detection wavelength (365 nm) is specific to the methenyl-THF derivative, not the glutamate byproduct.

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